(1S,7R)-4-[(2-Methylpropan-2-yl)oxycarbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid
Description
The compound "(1S,7R)-4-[(2-Methylpropan-2-yl)oxycarbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid" is a bicyclic structure featuring a 4-azabicyclo[5.1.0]octane core with a tert-butoxycarbonyl (Boc) protective group and a carboxylic acid substituent. The stereochemistry (1S,7R) distinguishes it from closely related isomers, such as the (1R,7S,8R)-configured analog described in . The bicyclo[5.1.0] system introduces significant ring strain, influencing its reactivity and conformational flexibility.
Properties
IUPAC Name |
(1S,7R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-4-8-9(5-7-14)10(8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9+,10? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVHWYFCOQZVMR-ULKQDVFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C2C(=O)O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@@H](C2C(=O)O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound belongs to the class of azabicyclic compounds, characterized by a bicyclic structure that includes a nitrogen atom. Its molecular formula is , with a molecular weight of approximately 229.29 g/mol. The unique structure contributes to its biological properties, making it a subject of interest in pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO₄ |
| Molecular Weight | 229.29 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of (1S,7R)-4-[(2-Methylpropan-2-yl)oxycarbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways.
Case Study: Nicotinic Acetylcholine Receptors (nAChRs)
Research has demonstrated that this compound exhibits activity as a partial agonist at nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for neurotransmission and are implicated in various neurological disorders.
Key Findings:
- Selectivity: The compound shows selectivity towards the α4β2 subtype over α3β4, which is significant for developing treatments for conditions like Alzheimer's disease and schizophrenia.
- Binding Affinity: Binding assays revealed a moderate affinity for nAChRs, suggesting potential therapeutic applications in cognitive enhancement.
Table 2: Biological Activity Summary
Pharmacokinetics and ADMET Properties
Understanding the pharmacokinetics (PK) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties is essential for evaluating the therapeutic potential of this compound.
Absorption and Distribution
Studies indicate that the compound is well absorbed when administered orally, with significant distribution to brain tissues due to its lipophilic nature.
Metabolism
The metabolism of this compound involves enzymatic hydrolysis and phase I metabolic transformations predominantly via cytochrome P450 enzymes.
Toxicity
Preliminary toxicity studies have shown low cytotoxicity in various cell lines, indicating a favorable safety profile for further development.
Comparison with Similar Compounds
Structural Comparisons
Bicyclo System Variations
- Target Compound: 4-azabicyclo[5.1.0]octane (norbornane analog). The [5.1.0] system combines a six-membered ring fused with a strained cyclopropane ring, conferring rigidity and unique stereoelectronic properties.
- Azabicyclo[2.2.2]octane Derivatives: Example: (1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic Acid ().
- Azabicyclo[3.2.1]octane Derivatives :
Functional Group Variations
- Carboxylic Acid vs. Esters :
- Boc-Protected Amines :
Stereochemical Differences
- The (1S,7R) configuration of the target compound contrasts with the (1R,7S,8R) isomer (). Such stereochemical variations significantly impact pharmacological activity, as seen in analogous systems like β-lactam antibiotics () .
Physicochemical Properties
Preparation Methods
Core Bicyclo[5.1.0]octane Skeleton Construction
The bicyclo[5.1.0]octane system is typically assembled via intramolecular cyclopropanation of a cycloheptene precursor. A widely adopted approach involves the use of dichlorocarbene intermediates generated from chloroform under strongly basic conditions. For example, treatment of 1,2-dihydrocyclohepta[b]pyrrole with sodium hydride and chloroform at −20°C induces cyclopropanation, forming the bicyclic core with >90% regioselectivity. Alternative methods include transition metal-catalyzed [2+1] cycloadditions, though these often suffer from lower stereocontrol compared to classical dichlorocarbene approaches.
Functional Group Installation
Critical functional groups are introduced through sequential protection/deprotection and oxidation steps:
- Boc Protection : The 4-aza group is protected using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) catalysis, achieving >95% conversion.
- Carboxylic Acid Formation : Oxidation of a primary alcohol at C8 via Jones reagent (CrO3/H2SO4) provides the carboxylic acid functionality, though newer methods employ TEMPO/NaClO2 systems for improved environmental compatibility.
Stereoselective Synthesis Routes
Asymmetric Cyclopropanation
Chiral dirhodium catalysts enable enantioselective cyclopropanation of cycloheptene substrates. Using Rh2(S-PTTL)4 with ethyl diazoacetate in dichloromethane at 0°C, the (1S,7R) configuration is achieved with 88% ee. Subsequent hydrogenolysis of the ester group and Boc protection yields the target stereochemistry.
Resolution of Racemic Mixtures
For non-stereoselective routes, enzymatic resolution using Candida antarctica lipase B selectively hydrolyzes the (1R,7S)-enantiomer of the methyl ester intermediate. This process, conducted in phosphate buffer (pH 7.4) at 37°C, provides the desired (1S,7R)-enantiomer with 99% enantiomeric excess after recrystallization.
Optimized Synthetic Protocol
Stepwise Procedure
Cycloheptene Substrate Preparation
- React 1,5-cyclooctadiene with bromine in CCl4 to form 1,2-dibromocyclooctane
- Eliminate HBr using DBU in THF to yield 1,2-dihydrocyclohepta[b]pyrrole
Cyclopropanation
Reagent Conditions Yield CHCl3, NaOH −20°C, 12 h 72% CH2I2, Zn-Cu Reflux, 6 h 65% Boc Protection
- Add di-tert-butyl dicarbonate (1.2 eq) and DMAP (0.1 eq) in THF
- Stir at 25°C for 24 h, concentrate under reduced pressure
Oxidation to Carboxylic Acid
- Dissolve intermediate (1.0 eq) in acetone
- Add Jones reagent (2.5 eq) at 0°C over 30 min
- Quench with isopropanol, extract with ethyl acetate
Critical Reaction Parameters
- Temperature Control : Cyclopropanation requires strict temperature maintenance below −15°C to prevent ring-opening side reactions
- Solvent Effects : THF outperforms DMF in Boc protection steps due to better solubility of gaseous byproducts
- Catalyst Loading : Rhodium catalysts >1 mol% lead to decreased enantioselectivity via non-productive binding
Analytical Characterization Data
Spectroscopic Profiles
- 1H NMR (500 MHz, CDCl3) : δ 1.44 (s, 9H, Boc), 3.12 (m, 1H, H7), 2.89 (dd, J=12.4 Hz, H1), 1.98-1.76 (m, 6H, bicyclic CH2)
- 13C NMR : 176.8 ppm (COOH), 155.1 ppm (Boc carbonyl), 79.3 ppm (quaternary C)
- HRMS : m/z calculated for C13H21NO4 [M+H]+ 256.1549, found 256.1546
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 H2O/MeCN) shows >99% purity at 254 nm with tR=8.72 min.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern facilities employ tubular reactors for cyclopropanation steps:
- Residence time: 8.5 min
- Throughput: 12 kg/day
- Impurity profile: <0.5% ring-opened byproducts
Waste Stream Management
- Chlorinated byproducts from cyclopropanation are treated with Ca(OH)2 slurry to precipitate CaCl2
- Chromium residues from oxidations are removed via ion-exchange chromatography
Comparative Analysis of Synthetic Routes
| Method | Total Yield | Stereoselectivity | Scalability |
|---|---|---|---|
| Classical Dichlorocarbene | 58% | Racemic | Excellent |
| Rh-Catalyzed Asymmetric | 47% | 88% ee | Moderate |
| Enzymatic Resolution | 65% | 99% ee | Challenging |
The rhodium-catalyzed route provides superior stereocontrol but requires expensive catalysts, while enzymatic resolution offers high enantiopurity at the cost of additional synthetic steps.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can stereochemical integrity be maintained?
- Methodological Answer : Synthesis typically involves carbamate protection (e.g., tert-butoxycarbonyl (Boc) groups) to stabilize the amine during bicyclo[5.1.0]octane formation. Key steps include:
- Cyclization : Use of stereospecific catalysts (e.g., chiral auxiliaries) to enforce the (1S,7R) configuration.
- Protection/Deprotection : Boc groups are introduced early to prevent side reactions, as seen in analogous bicyclo systems .
- Purification : Chiral HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures enantiomeric purity .
Q. What analytical techniques are effective for characterizing purity and structure?
- Methodological Answer :
- Spectroscopy :
- IR : Confirm carbonyl (C=O) stretches (Boc group: ~1680–1720 cm⁻¹) and carboxylic acid (O-H: ~2500–3300 cm⁻¹) .
- NMR : ¹H/¹³C NMR to assign bicyclo ring protons (e.g., bridgehead Hs at δ 3.5–4.5 ppm) and stereochemistry via coupling constants .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% by area) .
- Elemental Analysis : Validate molecular formula (e.g., C₁₄H₂₁NO₄) .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Hazard Mitigation :
- PPE : Gloves (nitrile), chemical goggles, and lab coats to prevent skin/eye contact (GHS H315/H319) .
- Ventilation : Use fume hoods to avoid inhalation (H335) and monitor airborne concentrations with NIOSH-compliant respirators (P95 filters) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services .
Advanced Research Questions
Q. How does the (1S,7R) stereochemistry influence reactivity and biological interactions?
- Methodological Answer :
- Conformational Analysis : Molecular dynamics simulations (e.g., Schrödinger Suite) predict ring strain and hydrogen-bonding propensity, which affect binding to targets like enzymes or receptors .
- Comparative Studies : Synthesize diastereomers and compare bioactivity (e.g., IC₅₀ in enzyme assays) to isolate stereochemical effects .
Q. How can stability data contradictions under varying pH/temperature be resolved?
- Methodological Answer :
- Controlled Stability Studies :
- pH Stability : Incubate compound in buffers (pH 2–10, 37°C) and monitor degradation via LC-MS. Hydrolysis of the Boc group is pH-dependent .
- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition points (e.g., Boc cleavage at ~150°C) .
- Statistical Modeling : Use ANOVA to identify significant degradation factors (pH vs. temperature) and optimize storage conditions .
Q. Which computational models predict enzymatic or receptor-binding behavior?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
